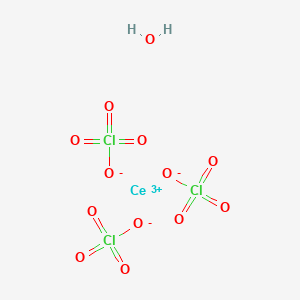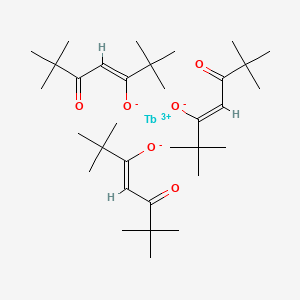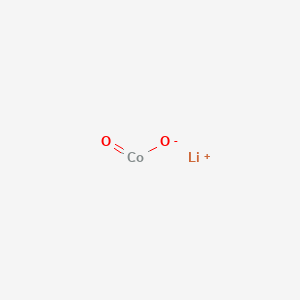
Cerium(III) perchlorate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(III) perchlorate hydrate is an inorganic compound with the chemical formula Ce(ClO₄)₃·xH₂O. It is a white crystalline solid that is highly soluble in water and various organic solvents. This compound is known for its strong oxidizing properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(III) perchlorate hydrate is typically synthesized by reacting cerium(III) hydroxide or cerium(III) carbonate with perchloric acid. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the crystalline hydrate form. The general reaction can be represented as: [ \text{Ce(OH)}_3 + 3 \text{HClO}_4 \rightarrow \text{Ce(ClO}_4)_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving cerium(III) oxide in perchloric acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Cerium(III) perchlorate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cerium(IV) compounds.
Reduction: It can be reduced to cerium(III) compounds.
Substitution: It can participate in ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands like water, alcohols, and amines can replace perchlorate ions under suitable conditions.
Major Products:
Oxidation: Cerium(IV) oxide (CeO₂)
Reduction: Cerium(III) chloride (CeCl₃)
Substitution: Various cerium-ligand complexes
Scientific Research Applications
Cerium(III) perchlorate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: It is employed in studies involving oxidative stress and cellular signaling pathways.
Medicine: Research is ongoing into its potential use in cancer therapy and as an antimicrobial agent.
Industry: It is used in the production of advanced materials, such as nanoceria, which have applications in catalysis and environmental remediation.
Mechanism of Action
The mechanism by which cerium(III) perchlorate hydrate exerts its effects is primarily through its strong oxidizing properties. It can donate oxygen atoms to various substrates, leading to oxidation reactions. In biological systems, it can generate reactive oxygen species (ROS), which can induce oxidative stress and affect cellular processes. The molecular targets include enzymes and proteins involved in redox reactions and signaling pathways.
Comparison with Similar Compounds
Cerium(III) perchlorate hydrate can be compared with other cerium compounds such as cerium(III) chloride, cerium(III) nitrate, and cerium(IV) oxide. Each of these compounds has unique properties and applications:
Cerium(III) chloride (CeCl₃): Used in organic synthesis and as a Lewis acid catalyst.
Cerium(III) nitrate (Ce(NO₃)₃): Employed in the preparation of cerium oxide nanoparticles.
Cerium(IV) oxide (CeO₂): Widely used as a catalyst, in fuel cells, and in UV filters.
This compound is unique due to its strong oxidizing ability and solubility in both water and organic solvents, making it versatile for various applications.
Properties
IUPAC Name |
cerium(3+);triperchlorate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.3ClHO4.H2O/c;3*2-1(3,4)5;/h;3*(H,2,3,4,5);1H2/q+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPEEAOLNZWSI-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeCl3H2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














